7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
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Overview
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a bromine atom substituted at the 7th position of a dihydropyrrolo[3,2-C]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, leading to a reduction in tumor growth .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight would be beneficial to its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and safety protocols, would apply to its production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has been explored for its potential in various scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes and receptors, contributing to the understanding of biological pathways and disease mechanisms.
Chemical Biology: It is employed in the design of chemical probes for studying protein-ligand interactions and cellular processes.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar pyrrolo[3,2-C]pyridine core but lacks the bromine substitution.
Uniqueness: The presence of the bromine atom in 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine enhances its reactivity, making it a versatile intermediate for further functionalization. This unique feature allows for the synthesis of a diverse array of derivatives with potential therapeutic applications .
Biological Activity
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom attached to a pyrrolo[3,2-C]pyridine core, which contributes to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.
The molecular formula of this compound is C7H6BrN with a molecular weight of approximately 199.05 g/mol. It is characterized by the presence of both pyrrole and pyridine rings, which enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H6BrN |
Molecular Weight | 199.05 g/mol |
Melting Point | Not Available |
Boiling Point | 338 °C |
Density | 1.77 g/cm³ |
The primary biological target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and migration. The compound inhibits the activity of FGFRs by binding to their tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules involved in cancer progression.
Inhibition of FGFRs
Research indicates that this compound shows potent inhibitory effects against FGFR1, FGFR2, and FGFR3 with varying degrees of potency. The inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in several cancers.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in various studies:
-
Anti-cancer Activity : Several derivatives of this compound have demonstrated significant anti-cancer properties. For example:
- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis : The compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
-
Biochemical Pathways : The interaction with FGFRs affects several key biochemical pathways:
- Cell Signaling : Disruption of FGFR signaling leads to altered gene expression and cellular metabolism.
- Angiogenesis : By inhibiting FGFRs, these compounds may also affect angiogenesis—the formation of new blood vessels—which is critical for tumor growth.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines (4T1). Results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups.
- In Vivo Studies : Animal models have shown that administration of derivatives leads to reduced tumor growth and metastasis in models of breast cancer.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFKFGYOEUQPJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.